1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chloro-2-methylphenyl group and N,N-diethylamine. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under acidic or basic conditions.
Substitution Reactions:
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting nitro groups to amines or reducing double bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with different substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: A broad class of compounds with diverse substituents, each exhibiting unique properties and applications.
Uniqueness
1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-substituted aromatic ring and diethylamine group differentiates it from other pyrazolo[3,4-d]pyrimidine derivatives, potentially enhancing its efficacy in certain applications.
Properties
Molecular Formula |
C16H18ClN5 |
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Molecular Weight |
315.80 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-4-21(5-2)15-13-9-20-22(16(13)19-10-18-15)14-7-6-12(17)8-11(14)3/h6-10H,4-5H2,1-3H3 |
InChI Key |
WANNLUMQEMULDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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